1,1,1,3-Tetrafluoropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

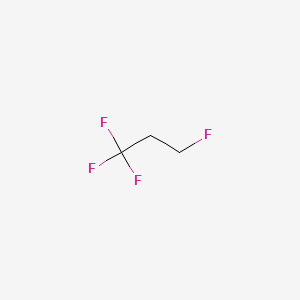

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4/c4-2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFGXVGPSGJOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870541 | |

| Record name | 1,1,1,3-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-36-6 | |

| Record name | 1,1,1,3-Tetrafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3-Tetrafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Growing Importance of Fluorinated Propane Derivatives

Fluorinated propane (B168953) derivatives are a class of organic compounds that have garnered substantial attention in chemical research. Their unique properties, stemming from the presence of fluorine atoms, make them valuable in a wide range of applications. The high electronegativity of fluorine significantly alters the electronic properties of the carbon backbone, influencing factors like bond strength, polarity, and reactivity. beilstein-journals.org This has led to their investigation and use as refrigerants, blowing agents, and solvents. ontosight.ainist.gov

The introduction of fluorine can also impart desirable biological properties, leading to the exploration of fluorinated compounds in medicinal chemistry and agricultural science. beilstein-journals.orgd-nb.info The stability of the carbon-fluorine bond often enhances the metabolic stability of drug candidates. beilstein-journals.org Furthermore, the unique reactivity of fluorinated propanes makes them valuable intermediates in the synthesis of more complex fluorinated molecules. Researchers are continually exploring new synthetic methodologies and applications for this versatile class of compounds. beilstein-journals.org

Academic Exploration of 1,1,1,3 Tetrafluoropropane

Academic research on 1,1,1,3-tetrafluoropropane, also known by its refrigerant designation HFC-254fb, has followed several key trajectories, focusing on its synthesis, physical properties, and chemical reactivity.

Synthesis and Production

The synthesis of this compound is a key area of investigation. One common method involves the vapor-phase fluorination of a chlorinated precursor, such as 1,1,1,3,3-pentachloropropane, using hydrogen fluoride (B91410) in the presence of a fluorination catalyst. This process often involves intermediate compounds like 1,1,1-trifluoro-3-chloro-2-propene. Another approach is the dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638) followed by fluorination. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.

Physicochemical Properties

The physical and chemical properties of this compound have been thoroughly characterized. It is a colorless and non-flammable gas under standard conditions. ontosight.ai Key physical data are summarized in the table below.

| Property | Value |

| Molecular Formula | C3H4F4 |

| Molecular Weight | 116.06 g/mol nih.gov |

| Boiling Point | -5.4 °C ontosight.ai |

| Critical Temperature | 108.7 °C ontosight.ai |

| Critical Pressure | 3.62 MPa ontosight.ai |

The molecular structure of this compound features a three-carbon chain with a trifluoromethyl group (CF₃) at one end and a single fluorine atom at the other. This arrangement leads to a significant molecular dipole moment.

Chemical Reactivity and Applications in Synthesis

In the realm of chemical synthesis, this compound serves as a valuable reagent. Its unique fluorination pattern allows it to participate in a variety of reactions, including:

Dehydrofluorination: The removal of hydrogen fluoride from this compound can lead to the formation of unsaturated fluorinated compounds, such as tetrafluoropropenes. These alkenes are important monomers and intermediates.

Substitution Reactions: The fluorine atoms can be substituted by other halogens, providing pathways to other functionalized propanes.

Addition Reactions: It can react with unsaturated compounds to form larger, more complex fluorinated molecules.

These reactions underscore the utility of this compound as a building block in the synthesis of novel fluorinated materials and biologically active compounds. Research is also ongoing to understand its interactions with biological systems.

Chemical Reactivity and Transformation Mechanisms of 1,1,1,3 Tetrafluoropropane

Substitution Reactions of Fluorine Atoms in 1,1,1,3-Tetrafluoropropane

The fluorine atoms in this compound can be replaced by other atoms or functional groups through substitution reactions. These reactions are fundamental to synthesizing a range of other fluorinated compounds.

Halogen exchange is a common method for producing hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). wikipedia.org In the context of this compound, this typically involves the replacement of fluorine atoms with other halogens, such as chlorine or bromine. For instance, bromo- and chlorofluoropropanes can be formed through such exchange reactions.

The synthesis of HFCs often starts with chlorinated methanes and ethanes, where chlorine atoms are substituted by fluorine using hydrogen fluoride (B91410) (HF). wikipedia.org A reverse process can also occur, where fluorine is replaced by another halogen. While specific examples detailing the direct halogen exchange from this compound are not extensively documented in the provided results, the general principle of halogen exchange is well-established in fluorocarbon chemistry. wikipedia.org For example, the synthesis of chlorodifluoromethane (B1668795) from chloroform (B151607) involves reacting it with HF. wikipedia.org Similarly, brominated derivatives can be generated through free-radical reactions where C-H bonds are replaced by C-Br bonds. wikipedia.org

Addition Reactions of this compound with Unsaturated Compounds

This compound can undergo addition reactions with unsaturated compounds, although specific examples directly involving this saturated alkane are limited in the search results. It is more common for unsaturated fluorinated compounds, which can be derived from this compound, to participate in addition reactions.

For instance, the related compound 1,3,3,3-tetrafluoropropene, an unsaturated alkene, readily undergoes addition reactions. The photochemical reaction of 1,3,3,3-tetrafluoropropene with hydrogen bromide yields both 1-bromo-1,3,3,3-tetrafluoropropane and 2-bromo-1,3,3,3-tetrafluoropropane. rsc.org Similarly, its reaction with trifluoroiodomethane under photochemical conditions results in two 1:1 adducts: 1,1,1,2,4,4,4-heptafluoro-3-iodobutane and 1,1,1,3-tetrafluoro-3-iodo-2-trifluoromethylpropane. rsc.org

Dehydrofluorination Pathways of this compound

Dehydrofluorination, the removal of a hydrogen fluoride (HF) molecule, is a significant reaction pathway for this compound, leading to the formation of unsaturated fluorinated compounds. This process is a key step in the synthesis of hydrofluoroolefins (HFOs), which are considered more environmentally friendly alternatives to HFCs. researchgate.netbeilstein-journals.org

Pyrolysis, or thermal decomposition in the absence of oxygen, is a method used to induce dehydrofluorination. When 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) is subjected to pyrolysis, it can dehydrofluorinate to form 1,3,3,3-tetrafluoropropene (HFO-1234ze). researchgate.netniscpr.res.in Similarly, the pyrolysis of 1,1,1,2,3-pentafluoropropane (B1596561) (HFC-245eb) can yield 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). google.com

Research has shown that the thermal stability of HFC-245fa is significant, with no observable decomposition in 50-100 hours at temperatures up to 300°C. researchgate.net However, at higher temperatures (300-320°C), pyrolysis occurs. researchgate.net The pyrolysis of HFC-245fa can be influenced by catalysts. For instance, activated charcoal can be used as a catalyst in pyrolysis reactions to form products like tetrafluoroallene.

The main decomposition products from the pyrolysis of a mixture containing HFC-245fa include HF, H₂, CF₄, CH₂F₂, and CHF₃. researchgate.netresearchgate.net

| Reactant | Product(s) | Conditions | Catalyst |

| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Gas-phase, elevated temperatures | Mesoporous nano-aluminum fluoride, NiO/Cr₂O₃ |

| 1,1,1,2,3-Pentafluoropropane (HFC-245eb) | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Pyrolysis | Heat (Δ) |

| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | Tetrafluoroallene | Pyrolysis | Activated Charcoal |

Reaction Mechanism Elucidation

The mechanisms of these transformations are often elucidated through a combination of experimental studies and computational chemistry.

For dehydrofluorination reactions, the mechanism often involves the interaction of the fluorinated propane (B168953) with a catalyst surface. In the catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane over fluorinated NiO/Cr₂O₃ catalysts, it is proposed that acidic Ni²⁺ ions are responsible for the cleavage of the C-F bond, while basic F⁻ ions facilitate the cleavage of the C-H bond. iaea.org The addition of NiO to the Cr₂O₃ catalyst was found to lower the activation energy of the reaction significantly, suggesting a different reaction pathway compared to using Cr₂O₃ alone. iaea.orgresearchgate.net

In nucleophilic substitution reactions of related unsaturated fluoropropenes like HFO-1234yf, the proposed mechanism is an addition-elimination pathway involving the reversible formation of a carbanion intermediate. worktribe.comresearchgate.net The regioselectivity of the reaction (i.e., which fluorine atom is substituted) is thought to be dictated by hard/soft acid-base (HSAB) principles, where the nature of the nucleophile determines the site of attack. worktribe.com

Computational studies, such as those using density functional theory (DFT), are also employed to understand the electronic structure and reaction pathways. For this compound, DFT calculations have been used to determine the populations of its different conformational isomers.

Computational Chemistry and Theoretical Investigations of 1,1,1,3 Tetrafluoropropane

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies provide significant insights into the molecular structure, electronic properties, and bonding characteristics of 1,1,1,3-tetrafluoropropane (HFC-245eb). These computational investigations are crucial for understanding the molecule's reactivity and physical behavior.

The molecular geometry of this compound features a three-carbon backbone. The first carbon atom (C1) is part of a trifluoromethyl group (CF₃), the second is a methylene (B1212753) group (CH₂), and the third is a monofluoromethyl group (CH₂F). This arrangement results in a tetrahedral geometry around the sp³-hybridized carbon atoms, with bond angles close to the ideal 109.5°. The C–F bond lengths are approximately 1.35 Å, and the C–C bond lengths are around 1.53 Å to 1.54 Å.

A key aspect of its electronic structure is the significant polarization of the C–F bonds due to the high electronegativity of fluorine. This creates partial positive charges on the carbon atoms and partial negative charges on the fluorine atoms (C^δ+–F^δ−). This strong ionic character contributes to the high bond dissociation energies of the C–F bonds, which are estimated to be around 116 kcal/mol. The molecule exhibits a notable net dipole moment.

Conformational analysis, often performed using Density Functional Theory (DFT), reveals the existence of different spatial arrangements of the atoms due to rotation around the C-C single bonds. For this compound, computational studies have identified multiple conformers, with the relative populations depending on the phase (gas or solvent). These conformational preferences are influenced by factors like hyperconjugation and dipole-dipole interactions.

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical methods are instrumental in predicting the likely chemical reactions that this compound may undergo, identifying the intermediate structures (transition states), and calculating the energy barriers associated with these transformations.

Various reaction types for this compound have been studied computationally, including:

Substitution Reactions: Where a fluorine atom is replaced by another atom or group.

Addition Reactions: Involving the reaction with unsaturated compounds.

Dehydrofluorination: The elimination of a hydrogen fluoride (B91410) (HF) molecule to form an alkene.

Computational studies, often employing methods like ab initio calculations and DFT, can map out the potential energy surface for these reactions. icheme.org This allows for the identification of the most energetically favorable reaction pathways and the characterization of the high-energy transition state structures that connect reactants to products.

Density Functional Theory (DFT) Applications in Bond Dissociation Energy Analysis

Density Functional Theory (DFT) is a widely used computational method to calculate the Bond Dissociation Energies (BDEs) of molecules like this compound. researchgate.net BDE is the energy required to break a specific bond homolytically, forming two radical species. It is a critical parameter for predicting a molecule's thermal stability and chemical reactivity.

By calculating the BDEs for all the bonds within the molecule (C-C, C-H, and C-F), researchers can predict which bond is most likely to break under specific conditions, such as pyrolysis or reaction with radicals. For instance, comparing the BDEs of C-Cl and C-F bonds in similar molecules helps predict that chlorine atoms are more easily removed. Different DFT functionals, such as B3LYP and B3P86, combined with various basis sets, are used to achieve a balance between computational cost and accuracy. researchgate.netnih.gov While DFT methods can sometimes underestimate absolute BDEs, they are generally reliable for determining relative bond strengths within a molecule. researchgate.net

Below is an interactive table showcasing representative calculated bond dissociation energies for bonds typically found in hydrofluorocarbons.

| Bond Type | Typical Calculated BDE (kcal/mol) |

| C-H | 98 - 105 |

| C-F | 110 - 120 |

| C-C | 85 - 95 |

| Note: These are generalized values and can vary based on the specific molecular environment and computational method used. |

Simulation and Modeling of Dehydrofluorination Mechanisms

Dehydrofluorination, the removal of hydrogen fluoride (HF) to form an alkene, is a key reaction pathway for hydrofluorocarbons. researchgate.net Computational modeling is used to simulate and understand the mechanisms of this reaction, both in the gas phase and in the presence of catalysts.

Theoretical studies on similar molecules, such as 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), have shown that dehydrofluorination can proceed through different pathways, often involving a four-membered ring transition state. researchgate.net These simulations can predict the activation energies for the elimination of HF from different carbon atoms, thus determining the preferred reaction channel and the structure of the resulting fluorinated propene. For example, studies on the decomposition of tetrafluoropropene isomers have predicted that they decompose to HF and various isomeric C₃HF₃ products. researchgate.net The presence of a catalyst, such as a metal fluoride or oxide, can significantly lower the activation energy, and computational models can elucidate the role of the catalyst surface in facilitating the reaction. researchgate.net

Computational Approaches to Catalyst Design and Optimization

Computational chemistry plays a vital role in the rational design and optimization of catalysts for reactions involving hydrofluorocarbons. d-nb.inforsc.org Instead of a purely trial-and-error experimental approach, computational methods can screen potential catalyst materials and predict their performance, saving time and resources. d-nb.info

The process often involves these steps:

Proposing a Reaction Mechanism: Based on chemical intuition and previous studies, a plausible reaction mechanism on the catalyst surface is proposed. d-nb.info

DFT Calculations: First-principle methods like DFT are used to calculate the energies of reactants, products, intermediates, and transition states on the catalyst surface. d-nb.infompg.de This provides fundamental insights into the catalytic cycle.

Microkinetic Modeling: The calculated energies are used as input for microkinetic models, which can predict macroscopic reaction rates and selectivities under different reaction conditions. d-nb.info

Catalyst Screening: By calculating descriptors (properties that correlate with catalytic activity), a large number of potential catalyst materials can be screened computationally to identify the most promising candidates for experimental synthesis and testing. d-nb.info

For reactions like dehydrofluorination or hydrodefluorination of fluorinated propanes, computational studies have investigated various catalysts, including metal oxides, metal fluorides, and supported metal complexes. researchgate.netnih.govd-nb.info For instance, studies have explored the catalytic activity of AlF₃ and rhodium complexes for the transformation of related fluoropropenes. researchgate.netnih.govd-nb.info These computational approaches help in understanding how the catalyst's structure and electronic properties influence its activity and selectivity, guiding the development of more efficient and durable catalysts. researchgate.net

Analytical Methodologies for 1,1,1,3 Tetrafluoropropane Research

Spectroscopic Techniques for Structural Characterization in Reaction Monitoring

Spectroscopic methods are indispensable for the structural confirmation and real-time monitoring of reactions involving 1,1,1,3-Tetrafluoropropane. These techniques provide detailed information about the molecular structure and functional groups present, which is crucial for identifying the compound and its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for differentiating this compound from its structural isomers. The asymmetric nature of this compound results in distinct chemical shifts for the fluorine atoms in the -CF₃ and -CH₂F groups, providing a unique spectral fingerprint. This is in contrast to more symmetric isomers, which would exhibit simpler spectra. ¹H NMR is also employed to analyze the proton environments and their coupling to adjacent fluorine atoms, further confirming the structure. On-line reaction monitoring using both ¹H and ¹⁹F NMR allows for the continuous acquisition of spectra, enabling researchers to track the progress of a reaction in real-time.

Infrared (IR) spectroscopy, especially Fourier Transform Infrared (FTIR) spectroscopy, is another key technique. It is used to identify the characteristic C-F stretching vibrations, which typically occur in the 1100–1250 cm⁻¹ region of the spectrum. In-situ FTIR spectroscopy is particularly valuable as it allows for the real-time investigation of molecular changes during a reaction. nih.govnih.gov This provides vital insights into reaction kinetics and mechanisms without the need for sample extraction. mdpi.com By monitoring the appearance and disappearance of specific absorption bands, researchers can follow the consumption of reactants and the formation of this compound and any intermediates or byproducts.

Table 1: Spectroscopic Methods for this compound Analysis

| Technique | Application | Information Obtained |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Structural Isomer Differentiation | Distinct chemical shifts for fluorine in -CF₃ and -CH₂F groups |

| ¹H Nuclear Magnetic Resonance (NMR) | Structural Confirmation | Proton environments and H-F coupling patterns |

| Fourier Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Characteristic C-F stretching vibrations |

| In-situ FTIR Spectroscopy | Real-time Reaction Monitoring | Insights into reaction kinetics and mechanisms |

Chromatographic Methods for Purity Assessment and Byproduct Analysis

Chromatographic techniques, primarily Gas Chromatography (GC), are the cornerstone for assessing the purity of this compound and for the identification and quantification of byproducts in a sample. The choice of detector in GC is critical and is tailored to the specific analytical need.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for the analysis of complex mixtures. It separates the components of a mixture, which are then identified by their mass spectra. This technique is essential for confirming the identity of this compound and for identifying unknown byproducts formed during its synthesis or decomposition. patsnap.com For instance, in the synthesis of tetrafluoropropenes, GC-MS is used to analyze the gaseous reaction products after scrubbing of acidic byproducts like HCl. patsnap.com

For quantitative analysis and purity assessment, Gas Chromatography with a Flame Ionization Detector (GC-FID) is commonly used. ecetoc.org This method is effective for determining the concentration of this compound by comparing the instrument's response to a standard curve generated from known concentrations. ecetoc.org A Gas Chromatography system with a Thermal Conductivity Detector (TCD) can also be employed for the quantification of the main compound and its byproducts. acs.org

The analysis of byproducts is crucial for optimizing synthesis reactions and understanding degradation pathways. In the production of fluorinated propanes, a variety of byproducts can be formed depending on the starting materials and reaction conditions. These can include under- or over-fluorinated compounds, as well as isomers. The thermal decomposition of related hydrofluorocarbons can yield products such as hydrogen fluoride (B91410) (HF), carbonyl fluoride (COF₂), carbon dioxide (CO₂), and other fluorinated hydrocarbons like tetrafluoromethane (CF₄) and hexafluoroethane (B1207929) (C₂F₆). ecetoc.orgacs.orgresearchgate.net

Table 2: Common Byproducts in Fluoropropane Synthesis and Decomposition

| Byproduct | Chemical Formula | Analytical Method for Detection |

| Hydrogen Fluoride | HF | Scrubbing followed by indirect analysis |

| Carbonyl Fluoride | COF₂ | Infrared Spectroscopy |

| Carbon Dioxide | CO₂ | Gas Chromatography-TCD |

| Tetrafluoromethane | CF₄ | Gas Chromatography-MS |

| Hexafluoroethane | C₂F₆ | Gas Chromatography-MS |

| Isomers of Tetrafluoropropane | C₃H₄F₄ | ¹⁹F NMR, Gas Chromatography |

Integration of Analytical Techniques for Mechanistic Studies

A comprehensive understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can only be achieved through the integration of multiple analytical techniques. This approach allows for the corroboration of data from different sources, providing a more complete picture of the chemical processes at play.

Furthermore, experimental data from spectroscopic and chromatographic analyses are often complemented by computational studies, such as Density Functional Theory (DFT) calculations. researchgate.net These theoretical models can help to predict reaction pathways, transition states, and the relative stabilities of intermediates and products. The synergy between experimental results and computational chemistry provides a deeper insight into the reaction mechanism at a molecular level. For example, DFT calculations have been used to study the conformational isomerism of this compound, which can influence its reactivity. Similarly, reactive molecular dynamics simulations have been employed to investigate the thermal decomposition mechanisms of related hydrofluorocarbons. researchgate.net

Table 3: Integration of Analytical Methods for Mechanistic Studies

| Integrated Approach | Rationale | Example Application |

| In-situ IR and GC-MS | Real-time monitoring of reaction progress and detailed final product analysis | Following the synthesis of this compound to identify intermediates and byproducts. |

| NMR and Computational Chemistry | Elucidation of molecular structure and prediction of reactivity | Confirming the structure of this compound and understanding its conformational preferences. |

| Experimental Analysis and Reactive Molecular Dynamics | Understanding decomposition pathways at a molecular level | Investigating the thermal stability and decomposition products of this compound. |

Advanced Research Applications of 1,1,1,3 Tetrafluoropropane in Organic Synthesis

Reagent in the Synthesis of Diverse Fluorinated Compounds

In principle, the structure of 1,1,1,3-tetrafluoropropane allows it to act as a reagent in various chemical transformations. The presence of both a trifluoromethyl (CF₃) group and a monofluorinated carbon creates distinct reactive sites within the molecule. It can theoretically serve as a source of fluorine atoms or as a tetrafluoropropyl moiety in substitution and addition reactions. However, the carbon-fluorine bond is one of the strongest in organic chemistry, making direct substitution challenging without specific activation. wikipedia.org Consequently, much of the research has focused not on using the molecule as a direct reagent, but rather on its transformation into more synthetically versatile intermediates.

Building Block for Complex Fluorine-Containing Molecules

The concept of using small, readily available fluorinated molecules as "building blocks" is a cornerstone of modern organofluorine chemistry. wikipedia.org this compound is categorized as such a fluorinated building block. Its utility in this role is primarily realized through its conversion into unsaturated derivatives. Saturated hydrofluorocarbons (HFCs) like this compound are generally less reactive than their olefinic counterparts (hydrofluoroolefins or HFOs). Therefore, a common strategy in organic synthesis is to convert the HFC into an HFO, which can then participate in a wider range of reactions to build more complex molecular architectures. This transformation unlocks the potential of the this compound backbone for incorporation into larger, high-value molecules.

Development of Novel Synthetic Pathways Utilizing this compound

A significant area of research involving this compound is its use as a starting material in pathways designed to produce valuable hydrofluoroolefins. A key reaction in this context is dehydrofluorination—the removal of a hydrogen atom and a fluorine atom to create a double bond.

Patented processes describe the conversion of this compound (CF₃CH₂CH₂F) into 1,3,3,3-tetrafluoropropene (CF₃CH=CHF), a compound of significant commercial interest. google.com This transformation is typically achieved through a gas-phase reaction at elevated temperatures, often in the presence of a catalyst. google.com This process represents a direct and important synthetic pathway that utilizes this compound to generate a more reactive and versatile fluorinated olefin.

The conditions for such dehydrofluorination reactions can vary, but generally involve high temperatures to overcome the energetic barrier of C-H and C-F bond cleavage. google.com

| Parameter | Condition | Purpose |

|---|---|---|

| Reaction Phase | Gas Phase | Favored for industrial-scale catalytic processes. |

| Temperature | ~300°C to 600°C | To provide sufficient energy for the elimination reaction. |

| Catalyst | Mixed catalysts (e.g., fluorination/dehydrofluorination catalysts) | To facilitate the reaction and improve selectivity towards the desired olefin product. |

This synthetic route is crucial because it transforms a relatively inert saturated compound into an unsaturated building block (1,3,3,3-tetrafluoropropene), which can then be used in a multitude of subsequent reactions, including polymerizations and cycloadditions, to create a diverse range of complex fluorine-containing materials and molecules.

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for 1,1,1,3-tetrafluoropropane in laboratory settings?

- Methodological Answer : The compound is synthesized via catalytic dehydrohalogenation or fluorination of halogenated precursors. For example, 3-chloro-1,1,1,3-tetrafluoropropane can undergo vapor-phase dehydrochlorination using catalysts like halogenated trivalent metal oxides or graphite-based materials to yield this compound . Liquid-phase reactions with hydrogen fluoride (HF) and chlorinated propanes are also common, requiring precise control of temperature and catalyst activity to minimize side products .

Q. How can spectroscopic techniques differentiate this compound from structural isomers?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are critical. For instance, NMR can resolve fluorine environments: the asymmetric structure of this compound shows distinct chemical shifts for CF and CF groups, unlike symmetric isomers like 1,1,3,3-tetrafluoropropane. IR spectroscopy identifies unique C-F stretching vibrations at ~1100–1250 cm .

Q. What databases are most effective for retrieving peer-reviewed studies on fluorinated propanes?

- Methodological Answer : EBSCOHost and ScienceDirect yield high relevance for fluoropropane research, with 176–195 hits for related compounds. Use advanced search filters with IUPAC names and CAS numbers (e.g., 4556-24-5 for 1,1,3,3-tetrafluoropropene) to avoid trivial name ambiguities. Cross-reference PubMed for toxicity data and ChemSpider for structural validation .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of this compound synthesis from 3-chloro-1,1,1,3-tetrafluoropropane?

- Methodological Answer : Selectivity depends on catalyst phase and temperature. Vapor-phase reactions using chromium-magnesium fluoride catalysts at 250–350°C favor dehydrochlorination to this compound, while liquid-phase caustic treatments risk forming olefinic byproducts like 1-chloro-3,3,3-trifluoropropene. Optimize residence time and HF stoichiometry to suppress consecutive hydrodefluorination steps .

Q. What analytical challenges arise in detecting this compound as a transient intermediate in hydrodefluorination reactions?

- Methodological Answer : The compound’s instability under reaction conditions (e.g., in the presence of silanes or ACF catalysts) necessitates real-time monitoring via gas chromatography-mass spectrometry (GC-MS) or in-situ IR. For example, in hydrodefluorination of pentafluoropropanes, this compound may not accumulate detectably, requiring trapping techniques or isotopic labeling to confirm its role .

Q. How can computational modeling predict the environmental impact of this compound emissions?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to estimate global warming potential (GWP) via radiative efficiency and atmospheric lifetime. Compare with experimental ozonolysis rates (e.g., OH radical reactivity) to validate degradation pathways. Cross-reference regulatory databases like the EC Inventory for hazard classifications .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the flammability of this compound compared to HFO-1234yf?

- Methodological Answer : Discrepancies arise from testing protocols. While HFO-1234yf (2,3,3,3-tetrafluoropropene) is widely studied for its low flammability (ASTM E681), this compound’s flammability may vary with purity and experimental setups (e.g., ignition energy thresholds). Replicate studies using standardized bomb calorimetry and adiabatic flame temperature measurements .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in high-pressure fluorination reactions?

- Methodological Answer : Use corrosion-resistant reactors (e.g., Hastelloy) due to HF byproducts. Implement leak detection systems for fluorine-containing gases and ensure scrubbing systems neutralize HF vapors. Refer to safety data sheets (SDS) for PPE requirements, including fluoropolymer gloves and face shields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.